5,6,7,8-Tetrafluorocoumarin
CAS No.: 33739-04-7
Cat. No.: VC2319495
Molecular Formula: C9H2F4O2
Molecular Weight: 218.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33739-04-7 |
|---|---|
| Molecular Formula | C9H2F4O2 |
| Molecular Weight | 218.1 g/mol |
| IUPAC Name | 5,6,7,8-tetrafluorochromen-2-one |
| Standard InChI | InChI=1S/C9H2F4O2/c10-5-3-1-2-4(14)15-9(3)8(13)7(12)6(5)11/h1-2H |
| Standard InChI Key | HTKMOKUQPFWCEI-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)OC2=C1C(=C(C(=C2F)F)F)F |
| Canonical SMILES | C1=CC(=O)OC2=C1C(=C(C(=C2F)F)F)F |
Introduction
Synthesis Methodologies
Pyrolysis of Trans-Pentafluorocinnamic Acid
One established method for synthesizing 5,6,7,8-tetrafluorocoumarin involves the pyrolysis of trans-pentafluorocinnamic acid at elevated temperatures. This thermal reaction pathway requires heating the precursor to approximately 400°C, which facilitates an intramolecular cyclization process leading to the formation of the coumarin ring system .
The pyrolysis reaction mechanism likely involves the thermal activation of trans-pentafluorocinnamic acid, followed by an intramolecular nucleophilic attack forming the lactone ring characteristic of coumarins. This high-temperature process effectively transforms the open-chain structure of pentafluorocinnamic acid into the cyclic framework of 5,6,7,8-tetrafluorocoumarin .
This synthetic approach is significant as it demonstrates how thermal energy can be harnessed to achieve structural transformations that might otherwise require multiple synthetic steps or harsh chemical conditions. The pyrolytic method provides a relatively direct route to access the tetrafluorinated coumarin structure from appropriately functionalized precursors .
Photolysis of Sodium Pentafluorocinnamate
An alternative synthesis approach utilizes photochemical activation of sodium pentafluorocinnamate at more moderate temperatures. This method involves exposing the sodium salt of pentafluorocinnamic acid to light energy at approximately 100°C, resulting in photoinduced cyclization to form 5,6,7,8-tetrafluorocoumarin .
The photolysis reaction likely proceeds through excited state intermediates generated upon light absorption, which then undergo intramolecular rearrangement and cyclization. This approach offers advantages over the pyrolytic method, particularly the lower reaction temperature required (100°C versus 400°C), which can be beneficial when working with thermally sensitive materials or equipment .
These complementary synthetic approaches—thermal pyrolysis and photolysis—provide researchers with flexible options for accessing 5,6,7,8-tetrafluorocoumarin based on available equipment, scale requirements, and compatibility with other reaction components. The availability of multiple synthetic routes enhances the accessibility of this fluorinated heterocycle for further studies and applications .
Comparison of Synthetic Methods
The synthesis of 5,6,7,8-tetrafluorocoumarin can be achieved through different methodologies, each with distinct advantages and limitations. Table 1 presents a comparison of the two main synthetic approaches discussed above.
Table 1: Comparison of Synthetic Methods for 5,6,7,8-Tetrafluorocoumarin
| Parameter | Pyrolysis Method | Photolysis Method |
|---|---|---|
| Starting Material | Trans-pentafluorocinnamic acid | Sodium pentafluorocinnamate |
| Temperature | 400°C | 100°C |
| Energy Source | Thermal | Light |
| Equipment Requirements | High-temperature apparatus | Photochemical reactor |
| Reaction Conditions | Harsh (high temperature) | Milder (moderate temperature) |
| Potential Advantages | Direct process, potentially scalable | Lower energy requirements, milder conditions |
| Potential Limitations | Thermal decomposition risks, energy-intensive | Light penetration limitations, potential photosensitivity issues |
Chemical Reactivity and Derivatives
Reactions with Amines
5,6,7,8-Tetrafluorocoumarin and its derivatives exhibit interesting reactivity patterns, particularly in their interactions with amines. Research has demonstrated that 5,6,7,8-tetrafluoro-4-hydroxycoumarin, a closely related derivative, reacts with benzylamine under mild conditions to form a stable salt .
When subjected to more vigorous conditions, such as refluxing in xylene, reactions with aniline or benzylamine lead to the formation of 5,6,7,8-tetrafluoro-4-phenyl(benzyl)aminocoumarins. These transformations illustrate the susceptibility of these fluorinated coumarins to nucleophilic attack, with amines serving as effective nucleophiles in these processes .
The reactivity profile is further complicated by the presence of additional functional groups. For instance, 3-acetyl(acetimidoyl)-5,6,7,8-tetrafluoro-4-hydroxycoumarins demonstrate pathway-dependent reactivity with benzylamine, with the specific reaction course determined by the solvent system employed. These reactions can involve both condensation at the acyl substituent and replacement of the fluorine atom at position 7, highlighting the complex interplay of electronic and steric factors in determining reaction outcomes .
Nucleophilic Substitution Patterns
The fluorine atoms in 5,6,7,8-tetrafluorocoumarin create regions of high electrophilicity, making the compound susceptible to nucleophilic aromatic substitution reactions. Research indicates that when 5,6,7,8-tetrafluoro-4-hydroxycoumarin derivatives react with nucleophiles like benzylamine, substitution can occur selectively at specific positions .
For example, in reactions involving 3-acetyl(acetimidoyl)-5,6,7,8-tetrafluoro-4-hydroxycoumarins with benzylamine, the fluorine atom at position 7 shows heightened susceptibility to nucleophilic displacement. This regioselectivity is significant for the development of selective synthetic methodologies targeting specific positions in the fluorinated coumarin scaffold .
Different substitution patterns emerge when comparing reactions with various nucleophiles. While benzylamine can lead to both salt formation and substitution products, reactions with aniline appear more selective, yielding 5,6,7,8-tetrafluoro-4-hydroxy-3-(N-phenylacetimidoyl)coumarin from 3-acetyl(acetimidoyl)-5,6,7,8-tetrafluoro-4-hydroxycoumarins .
Table 2: Reaction Outcomes of 5,6,7,8-Tetrafluoro-4-hydroxycoumarin Derivatives with Different Amines
| Fluorinated Coumarin Derivative | Nucleophile | Conditions | Major Product Type |
|---|---|---|---|
| 5,6,7,8-Tetrafluoro-4-hydroxycoumarin | Benzylamine | Mild conditions | Stable salt |
| 5,6,7,8-Tetrafluoro-4-hydroxycoumarin | Benzylamine | Reflux in xylene | 5,6,7,8-Tetrafluoro-4-benzylaminocoumarin |
| 5,6,7,8-Tetrafluoro-4-hydroxycoumarin | Aniline | Reflux in xylene | 5,6,7,8-Tetrafluoro-4-phenylaminocoumarin |
| 3-Acetyl-5,6,7,8-tetrafluoro-4-hydroxycoumarin | Benzylamine | Solvent-dependent | Multiple products (condensation and/or F-substitution) |
| 3-Acetyl(acetimidoyl)-5,6,7,8-tetrafluoro-4-hydroxycoumarin | Aniline | Standard conditions | 5,6,7,8-Tetrafluoro-4-hydroxy-3-(N-phenylacetimidoyl)coumarin |
This reactivity profile demonstrates the synthetic utility of 5,6,7,8-tetrafluorocoumarin derivatives as versatile building blocks for accessing more complex fluorinated heterocycles with potential applications in medicinal and materials chemistry .
Physical and Spectroscopic Properties
Structural Characteristics
5,6,7,8-Tetrafluorocoumarin possesses a distinctive structure with four fluorine atoms positioned on the benzene ring of the coumarin scaffold. This arrangement creates a highly fluorinated environment that significantly influences the compound's physical and chemical behavior. The fluorine atoms introduce strong electron-withdrawing effects, altering the electronic distribution throughout the molecule compared to non-fluorinated coumarins .
The compound maintains the core structural features of coumarins, including the lactone moiety that forms part of the α-pyrone ring. This lactone functionality contributes to many of the characteristic properties of coumarins, including their potential for fluorescence and their reactivity toward nucleophiles. The combination of the electron-rich pyrone system with the electron-deficient tetrafluorobenzene ring creates interesting electronic complementarity within the molecule .
X-ray crystallographic studies of related fluorinated coumarins reveal that these compounds typically adopt a planar or near-planar conformation, which facilitates extended π-conjugation throughout the molecular framework. This structural feature has implications for the compound's spectroscopic properties and potential applications in materials science .
Spectroscopic Features
While specific spectroscopic data for the unsubstituted 5,6,7,8-tetrafluorocoumarin is limited in the provided search results, related fluorinated coumarins demonstrate characteristic spectroscopic features that likely apply to this compound as well. Coumarins generally exhibit distinctive UV-visible absorption profiles, with absorption maxima typically in the 300-350 nm range, corresponding to π→π* transitions within the conjugated system .
Fluorinated coumarins often display characteristic NMR patterns, with 19F NMR spectroscopy providing valuable structural information. The four fluorine atoms in 5,6,7,8-tetrafluorocoumarin would be expected to produce a distinctive pattern of signals in the 19F NMR spectrum, potentially showing coupling between adjacent fluorine atoms. Similarly, the few protons in the molecule (primarily on the pyrone ring) would give characteristic signals in the 1H NMR spectrum .
| Application Domain | Potential Uses | Relevant Properties |
|---|---|---|
| Medicinal Chemistry | Drug development, enzyme inhibitors | Metabolic stability, target binding, fluorine effects |
| Synthetic Chemistry | Building blocks for complex molecules | Selective reactivity, functionalization potential |
| Analytical Chemistry | Fluorescent probes, chemical sensors | Potential fluorescence, electronic properties |
| Materials Science | Optoelectronic devices, solar cells | Electronic structure, photophysical characteristics |
| Biochemical Assays | Enzyme activity measurement | Fluorescence properties, reactivity |
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